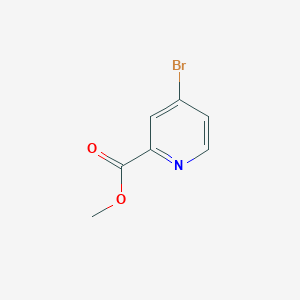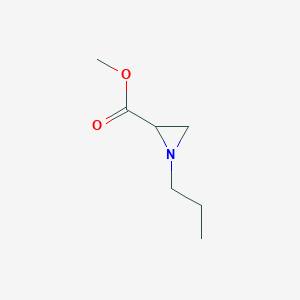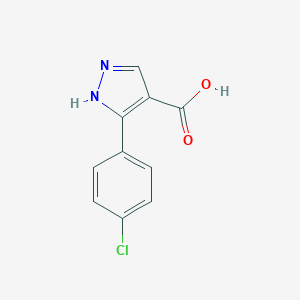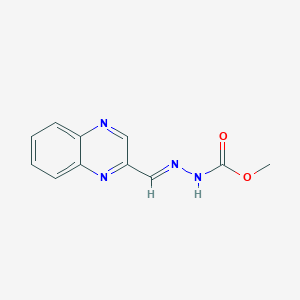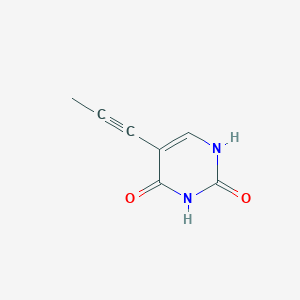
(R)-(+)-1-Phenyl-1-propanol
Vue d'ensemble
Description
®-(+)-1-Phenyl-1-propanol is a chiral alcohol with the molecular formula C9H12O. It is characterized by the presence of a phenyl group attached to the first carbon of a propanol chain. This compound is notable for its optical activity, existing as the ®-enantiomer, which rotates plane-polarized light in a positive direction. It is used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-(+)-1-Phenyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of acetophenone using a chiral catalyst to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of prochiral ketones using chiral ligands.
Industrial Production Methods: In industrial settings, the production of ®-(+)-1-Phenyl-1-propanol often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of prochiral ketones is a preferred method due to its efficiency and environmental friendliness.
Types of Reactions:
Oxidation: ®-(+)-1-Phenyl-1-propanol can be oxidized to form ®-(+)-1-Phenyl-1-propanone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to ®-(+)-1-Phenyl-1-propanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: ®-(+)-1-Phenyl-1-propanone.
Reduction: ®-(+)-1-Phenyl-1-propanol.
Substitution: ®-(+)-1-Phenyl-1-propyl chloride.
Applications De Recherche Scientifique
®-(+)-1-Phenyl-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ®-(+)-1-Phenyl-1-propanol involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The pathways involved typically include the formation of enzyme-substrate complexes, leading to the desired chiral product.
Comparaison Avec Des Composés Similaires
(S)-(-)-1-Phenyl-1-propanol: The enantiomer of ®-(+)-1-Phenyl-1-propanol, with opposite optical rotation.
1-Phenyl-2-propanol: A structural isomer with the hydroxyl group on the second carbon.
1-Phenyl-1-butanol: A homolog with an additional carbon in the alkyl chain.
Uniqueness: ®-(+)-1-Phenyl-1-propanol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in applications requiring high enantioselectivity, such as pharmaceutical synthesis and chiral catalysis.
Propriétés
IUPAC Name |
(1R)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-74-8 | |
| Record name | (+)-1-Phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-1-Phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
